molecular formula C20H24N4O5S B2568936 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1170420-05-9

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2568936
CAS No.: 1170420-05-9
M. Wt: 432.5
InChI Key: BZVRYTPJKPSNQN-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a pyrazole ring, and several methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the benzothiazole and pyrazole rings, followed by their coupling. Common reagents used in these reactions include methoxy-substituted anilines, thionyl chloride, and various pyrazole derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced benzothiazole compounds, and substituted pyrazole derivatives. These products can be further utilized in various applications, including medicinal chemistry and material science .

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
  • 4,7-Dimethoxy-1,3-benzothiazol-2-amine
  • 2-[(4,7-dimethoxy-1,3-benzothiazol-2-yl)methyl]-1H-pyrazole-4-carboxamide

Uniqueness

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of both benzothiazole and pyrazole rings, along with multiple methoxy groups, imparts distinct chemical and biological properties that differentiate it from similar compounds .

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide is a synthetic compound that exhibits significant biological activity due to its unique structural features. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by the following structural elements:

  • Benzothiazole moiety : Known for various biological activities including anti-cancer and anti-inflammatory effects.
  • Pyrazole ring : Commonly associated with anti-inflammatory and analgesic properties.
  • Methoxy groups : Enhance lipophilicity and potentially improve bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The benzothiazole component is particularly significant for its binding affinity to proteins involved in various biochemical pathways. Studies suggest that these interactions may lead to the modulation of cellular processes such as apoptosis and inflammation.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promise in cancer therapy. For instance, benzothiazole derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The presence of methoxy groups may enhance these effects by improving solubility and cellular uptake.

Anti-inflammatory Properties

Pyrazole derivatives are well-documented for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity can be particularly beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Effects

Compounds similar to this compound have demonstrated antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. For example, a study demonstrated that it exhibited cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

In Vivo Studies

Preliminary animal studies have suggested that this compound may reduce tumor size in xenograft models, supporting its potential as an anticancer agent. Further research is needed to elucidate its pharmacokinetics and long-term safety profile.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-23-11-13(18(22-23)28-4)19(25)24(10-12-6-5-9-29-12)20-21-16-14(26-2)7-8-15(27-3)17(16)30-20/h7-8,11-12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVRYTPJKPSNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.